molecular formula C13H10N4O3 B13935310 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid CAS No. 890130-07-1

6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid

Cat. No.: B13935310
CAS No.: 890130-07-1
M. Wt: 270.24 g/mol
InChI Key: XNQMRVVVOQKAHD-UHFFFAOYSA-N
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Description

6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is a complex organic compound that features both indole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

    Reduction: 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid with reduced nitro groups.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Potential Research Areas

  • Pharmaceutical Research :
    • Sphingosine 1-phosphate (S1P) receptor binding : 6-amino-pyrimidine-4-carboxamide derivatives, which share structural similarities with the target compound, are known to bind to the sphingosine 1-phosphate (S1P) receptor . These compounds are investigated for the treatment of multiple sclerosis .
  • Biomolecular Web Investigations :
    • Ecosystem analysis : Web-based tools and trans-omics approaches are used to investigate biomolecular interactions within ecosystems . The compound could potentially be a part of such studies if it plays a role in relevant biological pathways .
  • Synthesis of Lysine :
    • N-Succinyl-L,L-2,6-diaminopimelate : Compounds like N-Succinyl-L,L-2,6-diaminopimelate, which are related to amino acids, play a role in the synthesis of lysine . The target compound, with its amino and carboxylic acid groups, might be relevant in similar biochemical pathways .
  • High-Grade Gliomas (HGGs) Studies :
    • MR Spectroscopy : Specific metabolites and their ratios, such as choline-to-N-acetyl aspartate, are significant in predicting survival in high-grade gliomas . Although not directly related, the compound's structural components might be relevant in the broader context of metabolite studies in gliomas .

Related Compounds and Contexts

  • Irinotecan hydrochloride :
    *Irinotecan hydrochloride, a compound containing piperidine and carboxylic acid moieties, is used in pharmaceutical applications . This highlights the relevance of heterocyclic carboxylic acids in drug development .
  • Oligopeptides :
    • Oligopeptides containing amino acid sequences are also mentioned, indicating the broader interest in amino acid-related compounds in biological research .

Mechanism of Action

The mechanism of action of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrimidine moieties may play a role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole core but lacks the pyrimidine moiety.

    6-Amino-pyrimidin-4-yloxy derivatives: Compounds with similar pyrimidine structures but different substituents on the indole ring.

Uniqueness

6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is unique due to the combination of indole and pyrimidine moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in the design of multifunctional molecules for various applications.

Biological Activity

6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid, with a CAS registry number of 890130-07-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H10N4O3
  • Molecular Weight : 270.24 g/mol
  • Density : 1.556 g/cm³
  • Boiling Point : 623.714°C
  • Flash Point : 331.011°C

The compound exhibits various biological activities primarily through its interaction with specific cellular pathways:

  • Inhibition of Kinases : It has been noted for its potential as a kinase inhibitor, which is crucial in the regulation of cell proliferation and survival pathways .
  • Anti-inflammatory Properties : Similar compounds in the indole class have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit such properties .
  • Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly by modulating pathways involved in cell survival and death .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

StudyFindings
Study on Cytotoxicity (2022) The compound was tested against various cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics, indicating potent cytotoxicity .
Anti-inflammatory Activity (2018) In a model of rat adjuvant arthritis, related compounds showed significant reduction in inflammation markers, suggesting potential applications in treating inflammatory diseases .
Kinase Inhibition (2023) Recent studies highlighted its role as a selective inhibitor of certain kinases involved in cancer progression, thus providing a rationale for its development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions within biological systems:

  • The indole moiety is known for its ability to engage in π-stacking interactions with aromatic residues in proteins.
  • The pyrimidine group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Potential Therapeutic Applications

Given its biological activities, this compound could have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific kinases.
  • Anti-inflammatory Treatments : For conditions like arthritis or other inflammatory disorders.
  • Neurological Disorders : Due to its structural similarity to other compounds that affect neurotransmitter pathways.

Properties

CAS No.

890130-07-1

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

6-(6-aminopyrimidin-4-yl)oxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C13H10N4O3/c14-11-4-12(17-6-16-11)20-7-1-2-8-9(13(18)19)5-15-10(8)3-7/h1-6,15H,(H,18,19)(H2,14,16,17)

InChI Key

XNQMRVVVOQKAHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=NC=NC(=C3)N)NC=C2C(=O)O

Origin of Product

United States

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